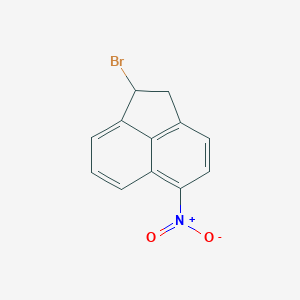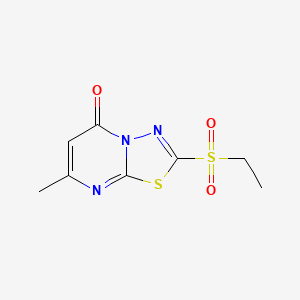
5H-1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylsulfonyl)-7-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylsulfonyl)-7-methyl- is a heterocyclic compound that belongs to the class of thiadiazolo-pyrimidines This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylsulfonyl)-7-methyl- can be achieved through a one-pot method involving the combination of [3 + 3] cycloaddition, reduction, and deamination reactions . This method is efficient and allows for the synthesis of 2-substituted derivatives of the compound. The reaction typically involves the use of 2-amino-1,3,4-thiadiazoles and ethyl cyanoacetate as starting materials, followed by tandem reduction and deamination steps .
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry principles, such as the use of vanadium oxide loaded on fluorapatite as a catalyst. This approach not only enhances the yield but also ensures environmentally friendly synthesis . The reaction conditions are mild, and the process is scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
5H-1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylsulfonyl)-7-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5H-1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylsulfonyl)-7-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties
作用機序
The mechanism of action of 5H-1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylsulfonyl)-7-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 5H-1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one, 2-(phenylmethyl)thio-7-(2-(trimethylsilyl)ethynyl)
- Dihydro-5H-furo(2,3-d)thiazolo(3,2-a)pyrimidin-5-ones
- 6H-furo(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-8(7H)-ones
Uniqueness
5H-1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one, 2-(ethylsulfonyl)-7-methyl- stands out due to its unique combination of sulfur and nitrogen atoms in the fused ring system, which imparts distinct chemical reactivity and biological activity. Its ethylsulfonyl and methyl substituents further enhance its properties, making it a valuable compound for various applications .
特性
CAS番号 |
63028-49-9 |
|---|---|
分子式 |
C8H9N3O3S2 |
分子量 |
259.3 g/mol |
IUPAC名 |
2-ethylsulfonyl-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H9N3O3S2/c1-3-16(13,14)8-10-11-6(12)4-5(2)9-7(11)15-8/h4H,3H2,1-2H3 |
InChIキー |
AJTLIYGENZUXAH-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=NN2C(=O)C=C(N=C2S1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


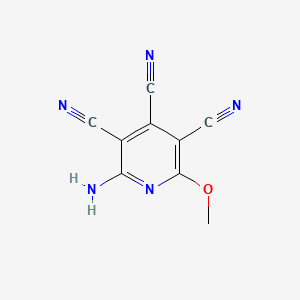
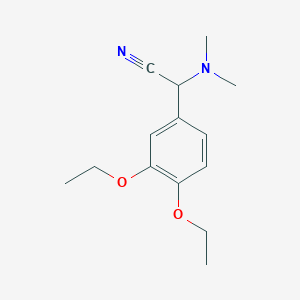
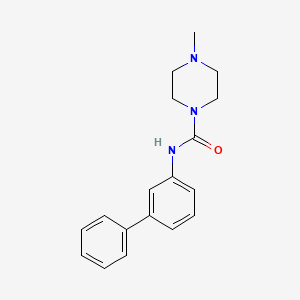
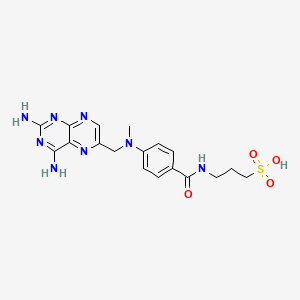
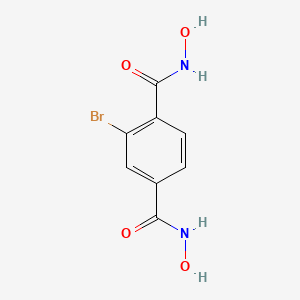
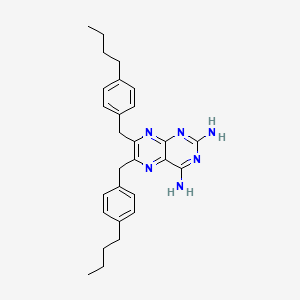
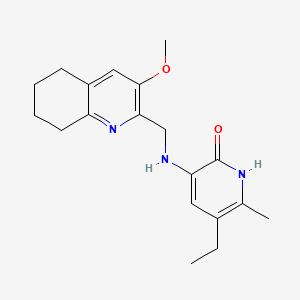
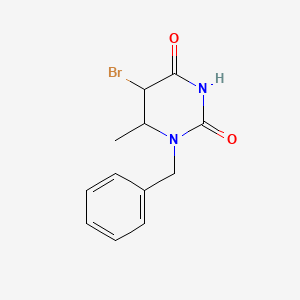
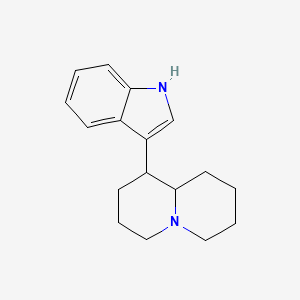
![cobalt(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B12795586.png)
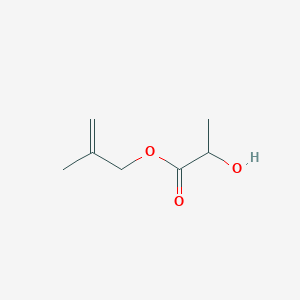
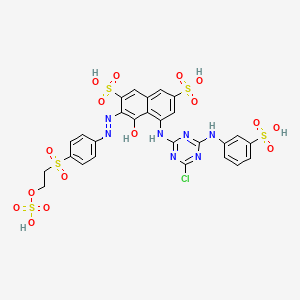
![2-[4-Hydroxy-5-(2-nitroimidazol-1-yl)pentyl]isoindole-1,3-dione](/img/structure/B12795599.png)
